molecular formula C15H18O3 B142727 trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 151830-92-1

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B142727
M. Wt: 246.3 g/mol
InChI Key: JHAROMYZTGWTSG-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid with a 4-methylbenzoyl substituent at the trans-2 position. This compound is related to various cyclohexane derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the hydrogenation of aromatic precursors. For instance, 4-methylcyclohexane carboxylic acid (4-MHA) can be prepared from 4-methylbenzoic acid (4-MPa) using ruthenium/carbon catalysts in an alkaline aqueous solution, achieving a high conversion rate and selectivity without decarboxylation side reactions . Similarly, trans-4-ethylcyclohexylcarboxylic acid can be produced by hydrogenating 4-ethylbenzoic acid with ruthenium/carbon catalysts, resulting in a high ratio of the trans isomer . These methods highlight the importance of catalyst choice and reaction conditions in directing the synthesis towards the desired isomers.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents and their positions on the cyclohexane ring. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the diequatorial conformer being preferred in the trans form . The atomic distances between functional groups in these conformers can significantly affect their biological activity, such as antifibrinolytic effects .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including co-crystal formation and photochemical reactions. Co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been synthesized and characterized, showing a three-dimensional hydrogen-bonded network in the crystal lattice . The photochemistry of 4-cyanobenzoic acid esters of trans-2-phenylcyclohexanol involves a Norrish Type II-like reaction, leading to the formation of 1-phenylcyclohexene and 4-cyanobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, thermal stability, and mass spectra, are crucial for their practical applications. Co-crystals can enhance the solubility of active pharmaceutical ingredients , while the mass spectra of t-butylcyclohexanecarboxylic acids provide insights into their fragmentation patterns, which differ characteristically between cis and trans isomers . Thermal analysis techniques like DSC and TGA are used to study the thermal behavior of these compounds .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene, a related compound, undergoes oxidation to produce valuable intermediates for the chemical industry, such as cyclohexanone and adipic acid. These intermediates are crucial for the production of nylons and other polymers. Advances in catalytic oxidation processes for cyclohexene aim to achieve selective production of targeted products, indicating the potential utility of similar processes for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives (Cao et al., 2018).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds like nitisinone, which shares structural features with cyclohexane derivatives, are crucial for understanding their behavior in various conditions. These studies are fundamental for the development of pharmaceuticals and herbicides, highlighting the importance of such research for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (Barchańska et al., 2019).

Environmental Impact of Chemical Compounds

The environmental fate and behavior of parabens, including their occurrence in water systems and potential as endocrine disruptors, provide a model for assessing the environmental impact of similar compounds. This research is pivotal for evaluating the ecological safety of chemicals, including cyclohexane derivatives (Haman et al., 2015).

Ionic Liquids and Separation Technologies

Ionic liquids involving cycloalkanes and similar structures are explored for their applications in separation technologies, indicating the potential for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in such innovative solutions. This research underscores the versatility of cyclohexane derivatives in chemical processes (Domańska et al., 2016).

Muconic Acid Derivatives

Research on muconic acid, a dicarboxylic acid with conjugated double bonds, showcases the interest in derivatives of cyclohexane for the synthesis of biobased polymers and chemicals. This highlights the role of cyclohexane derivatives, including potentially trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, in the development of sustainable materials (Khalil et al., 2020).

properties

IUPAC Name

(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAROMYZTGWTSG-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.